![molecular formula C7H9F3N2O B1435393 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine CAS No. 1803606-80-5](/img/structure/B1435393.png)

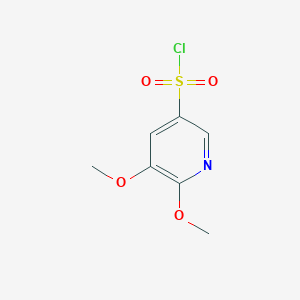

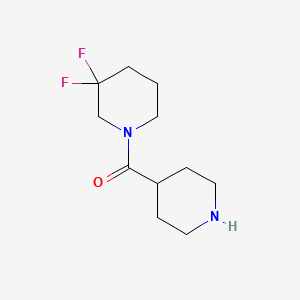

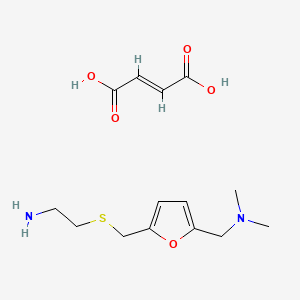

2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine

Overview

Description

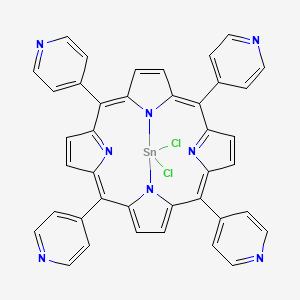

“2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine” is an organic compound with the molecular formula C7H9N2OF3 . It is also known as TFP or TFP-amino.

Synthesis Analysis

The synthesis of this compound involves several steps. One of the intermediates, 3f, was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole. This intermediate was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .

Molecular Structure Analysis

The molecular structure of “2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine” consists of a trifluoromethyl group attached to an oxazole ring, which is further connected to a propan-2-amine group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed coupling reactions and hydrolysis .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.16 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis and Material Science

Chemical Reactions and Synthesis : Research by Furin et al. (1998) explores the reactions of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with alcohols, leading to derivatives with potential applications in organic synthesis and materials science. The study demonstrates the versatility of fluoroalkylated compounds in generating complex molecular structures, highlighting the importance of trifluoromethyl groups in modulating reactivity and stability Furin, G., Bagryanskaya, I., Gatilov, Y. V., & Zhuzhgov, E. L. (1998).

Polymer Modification : Aly and El-Mohdy (2015) report on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through radiation-induced processes, utilizing amine compounds for enhanced properties. This study underscores the role of fluoroalkylated amines in developing materials with potential biomedical applications, such as hydrogels with tailored swelling behaviors and thermal stability Aly, H. M., & El-Mohdy, H. L. A. (2015).

Medicinal Chemistry and Drug Design

Cytotoxicity Evaluation : Gómez-García et al. (2017) present an efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl esters and evaluate their cytotoxic activity. This research illustrates the potential of trifluoromethylated compounds in the development of new therapeutic agents, with certain derivatives showing promising cytotoxic activity against cancer cell lines Gómez-García, O., Gómez, E., Monzón-González, C. R., Ramírez‐Ápan, T., & Álvarez-Toledano, C. (2017).

Synthesis of Fluoroalkylated Amines : Research by Lebouvier et al. (2002) explores the Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines, leading to a stereoselective route for synthesizing functionalized α-trifluoromethylamines. This study demonstrates the utility of fluoroalkylated oxazolines in asymmetric synthesis, offering a pathway to various biologically active compounds Lebouvier, N., Laroche, C. R., Huguenot, F., & Brigaud, T. (2002).

Safety and Hazards

properties

IUPAC Name |

2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-6(2,11)4-3-5(13-12-4)7(8,9)10/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSKYGXXIMIDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.